Frovatriptan-d3 (hydrochloride)

Description

Overview of Frovatriptan-d3 (hydrochloride) as a Deuterated Analog

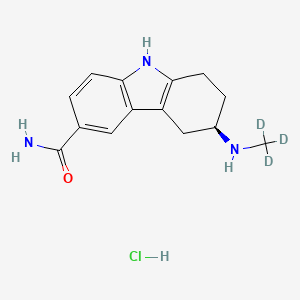

Frovatriptan-d3 (hydrochloride) is the deuterium-labeled analog of Frovatriptan (B193164). medchemexpress.commedchemexpress.com In this compound, three hydrogen atoms on the methylamino group have been replaced with deuterium (B1214612) atoms. sussex-research.com Frovatriptan itself is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist. nih.govdrugbank.com Agonism at these receptors is believed to cause constriction of intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, which are mechanisms relevant to the treatment of migraine. nih.govnih.gov

The primary application of Frovatriptan-d3 (hydrochloride) is not as a therapeutic agent itself, but as an internal standard for analytical and bioanalytical research. veeprho.com In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to an unknown sample to aid in the precise quantification of a target analyte.

Because Frovatriptan-d3 (hydrochloride) is chemically almost identical to Frovatriptan, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the presence of the three deuterium atoms, it has a slightly higher molecular weight. sussex-research.com This mass difference allows the mass spectrometer to distinguish it from the non-labeled Frovatriptan, enabling accurate determination of the parent drug's concentration in biological matrices such as plasma or serum. veeprho.com This is crucial for pharmacokinetic studies that track the drug's levels in the body over time.

Table 2: Chemical Properties of Frovatriptan-d3 (hydrochloride)

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄D₃N₃O·HCl sussex-research.com |

| Molecular Weight | 282.79 g/mol sussex-research.com |

| Synonyms | (R)-Frovatriptan-d3 hydrochloride; SB 209509-d3 hydrochloride medchemexpress.com |

| Isotopic Purity | Contains 3 deuterium atoms |

| Parent Compound | Frovatriptan medchemexpress.com |

| Primary Research Use | Internal standard for analytical and pharmacokinetic studies veeprho.com |

Structure

2D Structure

Properties

Molecular Formula |

C14H18ClN3O |

|---|---|

Molecular Weight |

282.78 g/mol |

IUPAC Name |

(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H17N3O.ClH/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1H/t9-;/m1./s1/i1D3; |

InChI Key |

VJFWRVTVFIHPAR-AXHFJGNISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |

Origin of Product |

United States |

Ii. Principles of Deuterium Isotope Substitution in Drug Development

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The foundation of deuteration's utility in drug development lies in the deuterium kinetic isotope effect (KIE). portico.org This phenomenon arises from the difference in mass between hydrogen (protium) and deuterium. Deuterium possesses an extra neutron, making it approximately twice as heavy as hydrogen. bioscientia.de This increased mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de Consequently, more energy is required to break a C-D bond than a C-H bond. bioscientia.de

When the cleavage of a C-H bond is the rate-determining step in a chemical reaction, such as in many metabolic processes, substituting hydrogen with deuterium can slow down the reaction rate. portico.orgnih.gov This is the primary kinetic isotope effect. The magnitude of the KIE is influenced by the specific reaction mechanism and the position of deuteration within the molecule. plos.org By strategically placing deuterium at sites susceptible to metabolic attack, medicinal chemists can intentionally slow down the breakdown of a drug. nih.gov

Influence of Deuteration on Drug Metabolism and Stability

The primary impact of deuteration on a drug's properties is the alteration of its metabolic rate. juniperpublishers.com Many drugs are metabolized in the liver by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. juniperpublishers.comscienceopen.com By replacing these vulnerable hydrogens with deuterium, the metabolic process can be significantly slowed. nih.gov This can lead to several potential benefits:

Increased Half-Life: A reduced rate of metabolism can prolong the drug's half-life in the body, meaning it remains at therapeutic concentrations for a longer period. juniperpublishers.com

Reduced Clearance: Slower metabolism leads to a decreased rate of systemic clearance. juniperpublishers.com

Altered Metabolite Profile: Deuteration can sometimes lead to a change in the ratio of different metabolites formed. juniperpublishers.com In some cases, this "metabolic switching" can reduce the formation of toxic or inactive metabolites, potentially improving the drug's safety profile. juniperpublishers.comresearchgate.net

It is important to note that the effects of deuteration are not always predictable and can vary significantly from one compound to another. plos.orgjuniperpublishers.com In some instances, deuteration may not result in a slower metabolism or could even lead to unforeseen consequences. researchgate.net

The following table provides examples of how deuteration has impacted the metabolic stability of various drug candidates in preclinical studies.

| Drug/Compound | Deuteration Site | In Vitro System | Observed Effect on Stability | Reference |

| Enzalutamide | N-CH3 moiety | Rat and Human Liver Microsomes | d3-ENT showed 49.7% and 72.9% lower intrinsic clearance, respectively. | nih.gov |

| Indiplon (B1671879) | N-CH3 | Rat and Human Liver Microsomes | Half-life increased by 30% and 20%, respectively. | juniperpublishers.com |

| Paroxetine (CTP-347) | Not specified | Human Liver Microsomes | Faster metabolism compared to the non-deuterated drug. | selvita.com |

| Unnamed Compound | Pyridine ring | Not specified | Slower metabolism by aldehyde oxidases. | assumption.edu |

This table is for illustrative purposes and does not represent an exhaustive list.

Strategic Incorporation of Deuterium into Frovatriptan (B193164) Analogues

Frovatriptan is a serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine. nih.govnih.gov It is known for its long terminal elimination half-life of approximately 26 hours. nih.govnih.gov Frovatriptan-d3 (hydrochloride) is the deuterated version of Frovatriptan, where three hydrogen atoms on the methylamino group have been replaced with deuterium. medchemexpress.commedchemexpress.com

The strategic placement of deuterium on the N-methyl group of Frovatriptan is based on an understanding of its metabolic pathways. N-demethylation, the removal of the methyl group, is a common metabolic route for many drugs. By deuterating this specific position, the intention is to slow down this metabolic process.

Research on deuterated analogs of other drugs provides a basis for the potential effects on Frovatriptan. For instance, in studies with enzalutamide, deuteration of the N-CH3 group led to a significant decrease in intrinsic clearance in both rat and human liver microsomes, corresponding to a kinetic isotope effect of approximately 2. nih.gov This in vitro finding translated to increased exposure to the deuterated analog in rats. nih.gov Similarly, deuteration of the N-CH3 group in indiplon resulted in an increased half-life in both rat and human liver microsomes. juniperpublishers.com

While specific research data on the metabolic stability and pharmacokinetic profile of Frovatriptan-d3 (hydrochloride) is not extensively available in the public domain, the principles of deuterium isotope substitution suggest that deuteration at the N-methyl position could potentially lead to a slower rate of N-demethylation. This could, in turn, further extend the already long half-life of Frovatriptan, potentially altering its pharmacokinetic profile. However, without specific in vitro and in vivo studies on Frovatriptan-d3, these remain theoretical considerations based on the established principles of deuteration in drug development.

Iii. Synthesis and Analytical Characterization of Frovatriptan D3 Hydrochloride

Synthetic Methodologies for Deuterated Frovatriptan (B193164) Variants

The synthesis of deuterated drugs is a strategic modification to improve a molecule's properties or, in the case of Frovatriptan-d3, to create a reliable internal standard for bioanalytical assays. nih.gov While specific proprietary synthesis methods for Frovatriptan-d3 are not extensively published, the synthesis can be inferred from the known synthesis of Frovatriptan and common deuteration techniques.

A general synthetic pathway for Frovatriptan involves several key steps, often starting from intermediates like 1,4-cyclohexanedione. chemicalbook.comgoogle.com The crucial step for creating the deuterated analogue would involve using a deuterated methylating agent. For instance, a synthetic precursor, the des-methyl amine, can be reacted with a deuterated methyl source such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) to introduce the trideuteromethyl group. This late-stage introduction of the isotopic label is often preferred as it is more cost-effective and efficient.

Patents describing the synthesis of Frovatriptan outline multi-step processes, including Fischer indole (B1671886) cyclization, to construct the core tetrahydrocarbazole structure. google.comwipo.int The final steps typically involve manipulation of the amine group, providing a clear opportunity for the introduction of the methyl-d3 moiety.

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Enrichment Assessment

A rigorous analytical characterization is essential to confirm the chemical structure, isotopic enrichment, and purity of Frovatriptan-d3 (hydrochloride). This is achieved through a combination of chromatographic and spectroscopic methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for quantifying Frovatriptan in biological samples, using Frovatriptan-d3 as an internal standard. nih.gov The chromatographic separation is typically performed using a reverse-phase column, such as a C8 or C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., a mixture of methanol (B129727) and acetonitrile) is used to separate Frovatriptan from other matrix components. nih.gov

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. Specific mass transitions for the parent drug and its deuterated analogue are monitored. For example, a validated method used the transition m/z 244.14→213.1 for Frovatriptan and m/z 247.13→168.09 for Frovatriptan-d3. nih.gov The distinct mass-to-charge ratio of Frovatriptan-d3 allows it to be clearly distinguished from the non-labeled Frovatriptan, while its nearly identical chromatographic retention time ensures co-elution, which is critical for accurate quantification. veeprho.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a fundamental technique for assessing the chemical purity of Frovatriptan and its deuterated analogue. google.comgoogle.com Methods have been developed using C18 columns with a mobile phase of acetonitrile (B52724) and methanol. researchgate.net UV detection is typically performed at the wavelength of maximum absorbance (λmax) for Frovatriptan, which has been identified at 244 nm and 281 nm. kypublications.com The purity of Frovatriptan-d3 is often specified to be greater than 95% by HPLC. sussex-research.com

Spectroscopic Methods:

UV-Visible Spectrophotometry: This technique is used for routine analysis and quantification of the bulk drug. ijpras.com The method is validated according to ICH guidelines for parameters like linearity, accuracy, and precision. kypublications.comijpras.com Linearity for Frovatriptan has been established in concentration ranges such as 2-10 µg/ml. kypublications.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. For Frovatriptan-d3, the absence of a signal in the ¹H NMR spectrum corresponding to the N-methyl protons and the specific splitting pattern in the ¹³C NMR spectrum would confirm the successful incorporation of deuterium (B1214612).

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of Frovatriptan-d3, providing definitive evidence of the successful deuteration and allowing for the assessment of isotopic enrichment, which is typically required to be >95%. sussex-research.com

Table 1: Analytical Techniques for Frovatriptan-d3 Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices; Use as internal standard | Column: ACE-C8 (50×2.1 mm, 3 μm) nih.govMobile Phase: Water with 0.1% formic acid and Methanol/Acetonitrile nih.govDetection: MRM Transitions (Frovatriptan: m/z 244.14→213.1; Frovatriptan-d3: m/z 247.13→168.09) nih.gov |

| HPLC-UV | Purity assessment | Column: Kromosil C18 (250 x 4.6mm, 5 µm) researchgate.netMobile Phase: Acetonitrile:Methanol (80:20 v/v) researchgate.netDetection: UV at λmax 244 nm or 281 nm kypublications.com |

| UV-Vis | Bulk drug estimation | Solvent: Distilled Water or 0.1 N HCl kypublications.comijpras.comLinearity Range: 2-10 µg/ml kypublications.comλmax: 244 nm, 281 nm kypublications.com |

| NMR | Structural confirmation, Deuterium incorporation verification | Confirms absence of ¹H signal for N-CH₃ group. |

| HRMS | Exact mass determination, Isotopic enrichment assessment | Isotopic Enrichment: >95% sussex-research.com |

Role of Frovatriptan-d3 as a Certified Reference Standard in Analytical Chemistry

The primary application of Frovatriptan-d3 (hydrochloride) is as a certified reference standard, specifically as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. veeprho.com The use of a SIL-IS is the gold standard in mass spectrometric quantification assays, such as those required for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies. veeprho.comnih.gov

When analyzing complex biological matrices like blood or plasma, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. nih.gov An ideal internal standard should behave identically to the analyte during sample extraction and ionization in the mass spectrometer but be distinguishable by its mass. veeprho.com

Frovatriptan-d3 fulfills these criteria perfectly. medchemexpress.comveeprho.com Its physical and chemical properties are nearly identical to those of unlabeled Frovatriptan, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization effects. nih.gov However, its molecular weight is three daltons higher, allowing the mass spectrometer to detect it on a separate channel. nih.gov By adding a known amount of Frovatriptan-d3 to every sample at the beginning of the analytical process, any sample-to-sample variation can be normalized. The ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to significantly improved accuracy, precision, and reliability of the analytical results. veeprho.com This makes Frovatriptan-d3 an essential tool for obtaining the high-quality data needed in clinical and non-clinical drug development. veeprho.comnih.gov

Table 2: Compound Names Mentioned in This Article

| Compound Name |

|---|

| Frovatriptan |

| Frovatriptan-d3 (hydrochloride) |

| (R)-3-((Methyl-d3)amino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide |

| Frovatriptan succinate |

| Iodomethane-d3 |

| Dimethyl-d6 sulfate |

| Acetonitrile |

| Methanol |

Iv. Advanced Bioanalytical Methodologies Employing Frovatriptan D3 Hydrochloride As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has become the standard for the quantitative determination of drugs like frovatriptan (B193164) in biological samples due to its high sensitivity and selectivity. nih.govglobalresearchonline.net The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Frovatriptan-d3 is an ideal internal standard for these assays, as it co-elutes with the unlabeled frovatriptan and compensates for any matrix effects or fluctuations during the analytical process. veeprho.comnih.gov

Achieving efficient chromatographic separation is fundamental to a successful LC-MS/MS assay. It ensures that the analyte and internal standard are separated from endogenous matrix components that could interfere with quantification.

The choice of the stationary phase, or the column, is critical for obtaining the desired separation. For the analysis of frovatriptan and its deuterated internal standard, reversed-phase columns are commonly employed.

C8 Columns : An ACE-C8 column (50×2.1 mm, 3 μm) has been successfully used for the chromatographic separation of frovatriptan in whole blood samples. nih.gov C8 phases provide a good balance of hydrophobic retention and selectivity for moderately polar compounds like frovatriptan.

C18 Columns : In other validated methods for frovatriptan, C18 columns are also utilized. For instance, an Acquity UPLC BEH C-18 column (100 × 2.1 mm, 1.7 μm) was used for the estimation of frovatriptan in tablets. researchgate.net Another method developed for similar compounds used a Xbridge C18 column (50 mm × 4.6 mm, 5 μm). asianpubs.org These C18 phases offer greater hydrophobic retention compared to C8, which can be advantageous for retaining and separating specific analytes.

Interactive Table: Stationary Phases Used in Frovatriptan Analysis

| Column Type | Dimensions | Particle Size | Application Context | Reference |

|---|---|---|---|---|

| ACE-C8 | 50 × 2.1 mm | 3 μm | Frovatriptan in human whole blood | nih.gov |

| Acquity UPLC BEH C-18 | 100 × 2.1 mm | 1.7 μm | Frovatriptan in tablets | researchgate.net |

| Xbridge C18 | 50 mm × 4.6 mm | 5 μm | Analysis with frovatriptan as IS | asianpubs.org |

The mobile phase composition and elution mode (isocratic or gradient) are optimized to achieve sharp peak shapes and adequate retention times.

Mobile Phase Composition : Typical mobile phases for frovatriptan analysis consist of an aqueous component and an organic modifier.

One method utilized a mobile phase containing an aqueous solution of a formate (B1220265) salt, such as ammonium (B1175870) formate (e.g., 0.02 M), and an organic solvent. google.com

Another approach employed 0.1% trifluoroacetic acid in water as the aqueous phase, with a mixture of methanol (B129727) and acetonitrile (B52724) (50:50 v/v) as the organic phase. researchgate.net

A simple isocratic mobile phase composed of 0.01% NH3 in 2 mM ammonium formate (pH 6.4) and acetonitrile (45:55 v/v) has also been reported for a method using frovatriptan as an internal standard. asianpubs.org

Elution Mode : Both isocratic and gradient elution can be used.

An isocratic method, where the mobile phase composition remains constant, was used with a mobile phase of 0.1% trifluoroacetic acid buffer and a methanol/acetonitrile mixture. researchgate.net Another isocratic method used a mobile phase of ammonium formate and acetonitrile at a constant ratio. asianpubs.org

A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wider range of polarities and can help to shorten run times. nih.gov A patent for frovatriptan analysis describes a method where the relative concentration of the aqueous (A) and organic (B) liquids can be varied, for example, from 90% A : 10% B to 10% A : 90% B. google.com

Mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. The optimization of MS parameters is key to achieving the lowest limits of detection.

For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. youtube.com This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. youtube.com This highly specific detection method significantly reduces background noise.

In a validated LC-MS/MS method for determining frovatriptan concentrations in human blood, the following MRM transitions were monitored:

Frovatriptan : m/z 244.14 → 213.1 nih.gov

Frovatriptan-d3 (Internal Standard) : m/z 247.13 → 168.09 nih.gov

Another study, which used frovatriptan as an internal standard for other analytes, reported a slightly different MRM transition of m/z 244 → 156 for frovatriptan. asianpubs.org The selection of different product ions can depend on the specific optimization and instrument used.

Interactive Table: MRM Transitions for Frovatriptan and Frovatriptan-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Frovatriptan | 244.14 | 213.1 | Quantification in human blood | nih.gov |

| Frovatriptan-d3 | 247.13 | 168.09 | Internal standard for frovatriptan | nih.gov |

| Frovatriptan | 244 | 156 | Internal standard for other analytes | asianpubs.org |

The ionization source is responsible for converting the analyte molecules from the liquid phase into gas-phase ions.

Electrospray Ionization (ESI) : For the analysis of frovatriptan and similar compounds, Electrospray Ionization (ESI) is the most commonly used technique. nih.govasianpubs.orgoatext.com ESI is a soft ionization method well-suited for polar, thermally labile molecules. The analysis is typically performed in the positive ion mode, where the frovatriptan molecule is protonated to form the [M+H]⁺ ion, which then serves as the precursor ion for MS/MS analysis. nih.govasianpubs.org Phenethylamine derivatives, a class to which frovatriptan belongs, are known to readily undergo protonation during ESI. nih.gov

The efficiency of the ESI process can be fine-tuned by optimizing parameters such as the gas temperature (e.g., 350 °C), nitrogen drying gas flow rate (e.g., 10 L/min), and nebulizer pressure. oatext.com

Sample Preparation Techniques for Biological Matrices

The initial and critical step in bioanalysis is the preparation of the biological sample, such as blood, plasma, or urine, to isolate the analyte of interest and remove interfering substances. nih.govresearchgate.net Frovatriptan-d3 (hydrochloride) is added at a known concentration at the beginning of this process to account for any loss of the analyte during extraction and analysis. nih.gov

Protein precipitation is a widely used technique for sample preparation due to its simplicity and speed. researchgate.net In a study determining Frovatriptan concentrations in whole blood, a protein precipitation method was employed. nih.gov A 100 μL blood sample was treated with 450 μL of a precipitant solution containing Frovatriptan-d3 as the internal standard. nih.gov This solution was a 1:1 mixture of methanol and acetonitrile. nih.gov The addition of this organic solvent mixture causes the proteins in the blood sample to denature and precipitate out of the solution, leaving the drug and internal standard in the supernatant for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Liquid-liquid extraction (LLE) is another common and effective method for sample clean-up in bioanalysis. nih.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. nih.gov While a specific LLE procedure for Frovatriptan utilizing Frovatriptan-d3 was not detailed in the provided search results, the general principle involves adding an appropriate organic solvent to the biological sample containing the analyte and the internal standard. nih.gov After mixing and centrifugation to separate the layers, the analyte and internal standard, being more soluble in the organic phase, are extracted from the aqueous biological matrix. nih.gov This process effectively removes many endogenous interferences, resulting in a cleaner sample for analysis. researchgate.net

Method Validation Parameters for Quantitative Bioanalysis

For a bioanalytical method to be considered reliable and accurate, it must undergo a rigorous validation process. nih.gov This validation assesses several key parameters to ensure the method consistently produces precise and accurate results. researchgate.netnih.gov

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov In a pharmacokinetic study of Frovatriptan, the analytical method demonstrated linearity over a concentration range of 0.0800 to 32.0 ng/mL. nih.gov The calibration curve, which is a plot of the instrument response versus the concentration of the analyte, showed a strong correlation, indicating a linear relationship. nih.gov This is crucial for accurately quantifying unknown sample concentrations. nih.gov

Table 1: Linearity and Calibration Range of Frovatriptan Bioanalytical Method

| Parameter | Value |

| Linearity Range | 0.0800 - 32.0 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

Data derived from a pharmacokinetic study of Frovatriptan. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. nih.govfda.gov In the validation of the Frovatriptan bioanalytical method, the inter-assay precision of quality control samples was found to be between 3.00% and 5.74%. nih.gov The inter-assay accuracy ranged from 95.9% to 109.19%. nih.gov These values fall within the acceptable limits set by regulatory guidelines, which generally allow for a precision of within ±15% and an accuracy of 85-115% of the nominal concentration. fda.gov

Table 2: Precision and Accuracy of Frovatriptan Bioanalytical Method

| Parameter | Result |

| Inter-assay Precision (%CV) | 3.00% - 5.74% |

| Inter-assay Accuracy (%) | 95.9% - 109.19% |

Data derived from a pharmacokinetic study of Frovatriptan. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. fda.govtbzmed.ac.ir For the bioanalytical method for Frovatriptan, the lower limit of quantification (LLOQ) was established at 0.0800 ng/mL, which was the lowest point on the calibration curve. nih.gov This indicates the method is sensitive enough to measure very low concentrations of Frovatriptan in biological samples. nih.govtbzmed.ac.ir

Table 3: Sensitivity Parameters of Frovatriptan Bioanalytical Method

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.0800 ng/mL |

Data derived from a pharmacokinetic study of Frovatriptan. nih.gov

Advantages of Deuterated Internal Standards in Quantitative Analysis

Deuterated internal standards, such as Frovatriptan-d3 (hydrochloride), are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to those of the analyte of interest, which allows them to compensate for variations that can occur during sample preparation and analysis.

Biological matrices, such as plasma and whole blood, are complex mixtures of endogenous and exogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.

The use of a stable isotope-labeled internal standard like Frovatriptan-d3 is a highly effective strategy to mitigate these matrix effects. researchgate.netnih.gov Because Frovatriptan-d3 has virtually identical chemical and physical properties to Frovatriptan, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the unlabeled drug. veeprho.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and reliable results.

While specific quantitative data on the matrix effect for Frovatriptan analysis using Frovatriptan-d3 (hydrochloride) is not extensively detailed in publicly available literature, the validation of bioanalytical methods, such as the one described by Shi et al. (2021), inherently includes a thorough assessment of matrix effects. nih.gov The successful validation of this method, which is used for pharmacokinetic studies, substantiates the efficacy of Frovatriptan-d3 in compensating for matrix-induced variations. The regulatory guidelines for bioanalytical method validation mandate the evaluation of matrix effects to ensure the integrity of the data. nih.gov

The primary goal of using an internal standard is to improve the precision and accuracy of a quantitative assay. Frovatriptan-d3 (hydrochloride) excels in this role by compensating for variations at multiple stages of the analytical process, including sample extraction, injection volume, and instrument response.

A key study by Shi et al. (2021) developed and validated a robust LC-MS/MS method for the quantification of Frovatriptan in human whole blood using Frovatriptan-d3 as the internal standard. nih.gov The method demonstrated excellent reproducibility and reliability, as evidenced by the inter-assay precision and accuracy data presented in the following table.

Table 1: Inter-Assay Precision and Accuracy for the Quantification of Frovatriptan in Human Whole Blood Using Frovatriptan-d3 as an Internal Standard

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Low | 0.160 | 0.165 | 5.74 | 103.1 |

| Medium | 1.60 | 1.53 | 3.00 | 95.9 |

| High | 16.0 | 17.5 | 4.63 | 109.2 |

Data sourced from Shi et al. (2021) nih.gov

The low coefficient of variation (%CV) values, all well below the generally accepted limit of 15%, highlight the high precision of the method. nih.gov Similarly, the accuracy, which falls within the 85-115% range, demonstrates the ability of the assay to provide results that are very close to the true value. nih.gov This high level of precision and accuracy is directly attributable to the effective use of Frovatriptan-d3 as an internal standard, which compensates for potential analytical variability and ensures the reliability of the pharmacokinetic data obtained. nih.gov

Vi. Future Research Directions and Innovations for Deuterated Frovatriptan Analogs

Exploration of Novel Synthetic Routes for Deuterated Frovatriptan (B193164)

The synthesis of deuterated compounds, including analogs of frovatriptan, is an area of active research aimed at improving efficiency, cost-effectiveness, and selectivity. nih.govresearchgate.net Frovatriptan's core structure is a substituted indole (B1671886), a common motif in pharmaceuticals. wikipedia.org Future research is likely to focus on moving beyond traditional methods to more advanced and sustainable synthetic strategies.

Modern synthetic innovations applicable to creating deuterated frovatriptan could include:

Catalytic Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds, often in a single step. princeton.edu Research into novel catalysts, such as those based on palladium or rhodium, offers the potential for highly regioselective deuteration of indole rings without the need for directing groups. acs.orgchemrxiv.orggoogle.com This approach could simplify the synthesis of Frovatriptan-d3 by precisely targeting the desired methyl group for deuteration.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions and can facilitate deuterium (B1214612) incorporation under mild conditions. princeton.edu Using isotopically labeled water (D₂O) as the deuterium source, photoredox-mediated protocols can selectively install deuterium at specific sites on a molecule, including those adjacent to amine groups, which is relevant to the frovatriptan structure. princeton.edu

Acid-Catalyzed H-D Exchange: Studies have shown that 3-substituted indoles can be effectively deuterated using strong deuterated acids in deuterated solvents. acs.orgnih.gov Optimizing these conditions for the frovatriptan scaffold could provide a scalable and cost-effective production method. acs.org

These novel routes aim to overcome the limitations of traditional multi-step syntheses, which can be expensive and time-consuming. princeton.edu The use of readily available and inexpensive deuterium sources like D₂O is a key focus. researchgate.netgoogle.com

Table 1: Comparison of Potential Synthetic Routes for Deuterated Frovatriptan Analogs

| Method | Catalyst/Reagent Example | Deuterium Source | Key Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Multi-step chemical reactions | Various deuterated reagents (e.g., CD₃I) | Well-established procedures | Time-consuming, potentially low overall yield, expensive reagents. researchgate.net |

| Catalytic HIE | Palladium(II) acetate, Rhodium complexes. acs.orggoogle.com | Deuterated acetic acid (CD₃CO₂D), Heavy water (D₂O). acs.orggoogle.com | High regioselectivity, fewer steps, potentially higher yields. princeton.educhemrxiv.org | Catalyst cost and optimization, substrate specificity. |

| Photoredox Catalysis | Iridium or Ruthenium-based photosensitizers | Heavy water (D₂O). princeton.edu | Mild reaction conditions, high functional group tolerance. princeton.edu | Requires specialized photochemical equipment, reaction scaling. |

| Acid-Catalyzed Exchange | Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). acs.org | D₂SO₄/CD₃OD | Uses inexpensive bulk reagents, suitable for large-scale synthesis. acs.orgnih.gov | Harsh conditions may not be suitable for all functional groups. |

Integration into Systems Pharmacology and Pharmacometabolomics Research

Frovatriptan-d3's primary role as an internal standard is foundational for generating the precise quantitative data required by advanced research fields like systems pharmacology and pharmacometabolomics. clearsynth.comaptochem.com

Systems Pharmacology: This field integrates computational modeling and experimental data to understand how a drug affects the body as a whole system. For frovatriptan, this would involve modeling its interaction with 5-HT1B and 5-HT1D receptors, its distribution, and its metabolic pathways. drugbank.comnih.gov The precise concentration data obtained from assays using Frovatriptan-d3 as an internal standard are critical for building and validating these complex models. nih.govkcasbio.com Future research could use this data to simulate how genetic differences in metabolic enzymes (like CYP1A2) might affect patient responses to frovatriptan, helping to explain variability in efficacy. nih.govnews-medical.net

Pharmacometabolomics: This is the study of how an individual's metabolic profile (the metabolome) influences their response to a drug. news-medical.net By using Frovatriptan-d3, researchers can accurately measure the parent drug and its metabolites in biological samples. clearsynth.com This allows for the identification of metabolic pathways that are affected by the drug. For instance, studies on triptans have explored their effects on the glutamatergic system and fatty acid oxidation. news-medical.net Using Frovatriptan-d3 ensures that the measurements of these metabolic changes are accurate and reliable, which is essential for discovering biomarkers that could predict a patient's response to treatment. clearsynth.comnews-medical.net

Development of Advanced Analytical Platforms for Deuterated Compound Analysis

The analysis of Frovatriptan-d3 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscienceopen.com While highly effective, future research will leverage more advanced analytical platforms to enhance sensitivity, speed, and specificity.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC). news-medical.nettwistingmemoirs.com It uses supercritical carbon dioxide as the main mobile phase, which reduces the use of organic solvents, shortens analysis times, and can offer higher separation efficiency. twistingmemoirs.comteledynelabs.com For the analysis of frovatriptan and its deuterated standard, SFC coupled with mass spectrometry (SFC-MS) could offer faster and more environmentally friendly assays, which is a significant advantage in high-throughput screening environments. news-medical.netshimadzu.com

High-Resolution Mass Spectrometry (HRMS): While routine quantitative analysis of Frovatriptan-d3 uses triple quadrupole mass spectrometers, HRMS instruments (like Orbitrap or TOF-MS) offer significant advantages. nih.govfujifilm.com HRMS provides much greater mass accuracy and resolution, which can help in several ways:

Metabolite Identification: Unambiguously identify unknown metabolites of frovatriptan.

Reduced Interferences: Better distinguish the analyte signal from background matrix noise, potentially lowering detection limits. kcasbio.com

Isotopic Purity: Accurately confirm the level of deuterium incorporation in the Frovatriptan-d3 standard itself.

The integration of these advanced platforms will not only refine the quality of pharmacokinetic data but also deepen the understanding of frovatriptan's metabolic fate and interaction with biological systems.

Table 2: Comparison of Current and Future Analytical Platforms for Frovatriptan-d3

| Platform | Principle | Key Advantages for Frovatriptan-d3 Analysis |

| LC-MS/MS (Current Standard) | Liquid chromatography separation followed by mass analysis using multiple reaction monitoring (MRM). nih.gov | Robust, highly sensitive, and specific for targeted quantification. nih.govscienceopen.com |

| SFC-MS (Future Innovation) | Supercritical fluid chromatography separation coupled to a mass spectrometer. twistingmemoirs.comteledynelabs.com | Faster separations, reduced organic solvent consumption ("green chemistry"), high efficiency. news-medical.nettwistingmemoirs.com |

| LC-HRMS (Future Innovation) | Liquid chromatography coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF). fujifilm.com | High mass accuracy for confident metabolite identification, improved signal-to-noise, verification of isotopic purity. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Frovatriptan-d3 (hydrochloride) with isotopic purity in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of deuterium incorporation at the designated positions (typically via catalytic exchange or deuterated precursors). Isotopic purity (>98%) should be confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., pH, temperature) must minimize proton back-exchange. Ensure compliance with isotopic labeling guidelines for reproducibility .

Q. How can researchers validate the structural integrity of Frovatriptan-d3 (hydrochloride) post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm deuterium placement and absence of structural isomers.

- FT-IR : Verify functional groups (e.g., amine hydrochloride).

- X-ray crystallography (if crystalline): Resolve chiral centers and salt formation.

- Cross-reference with PubChem data for consistency in IUPAC naming and stereochemistry .

Q. What protocols are recommended for stability testing of Frovatriptan-d3 (hydrochloride) under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : 25°C, 40°C (ICH Q1A guidelines).

- Humidity : 60% RH and 75% RH.

- Analyze degradation products via HPLC with UV/Vis detection. Use kinetic models (e.g., zero/first-order) to predict shelf life .

Advanced Research Questions

Q. How can factorial design optimize the formulation of Frovatriptan-d3 (hydrochloride) for in vivo pharmacokinetic studies?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

- Factors : Excipient ratio (e.g., lactose vs. microcrystalline cellulose), compression force, disintegrant concentration.

- Responses : Dissolution rate, tablet hardness, disintegration time.

- Use ANOVA to identify significant interactions and optimize bioavailability parameters .

Q. What analytical strategies resolve discrepancies between in vitro receptor binding assays and in vivo efficacy data for Frovatriptan-d3 (hydrochloride)?

- Methodological Answer :

- In vitro : Use radioligand binding assays (e.g., 5-HT1B/1D receptors) with deuterated controls to assess isotopic effects.

- In vivo : Compare pharmacokinetic (PK) profiles (AUC, Cmax) in animal models using LC-MS/MS.

- Data Contradiction Analysis : If efficacy diverges, evaluate metabolic stability (e.g., CYP450 interactions) or blood-brain barrier permeability via deuterium isotope effects .

Q. How do researchers quantify trace impurities in Frovatriptan-d3 (hydrochloride) batches, and what thresholds align with pharmacopeial standards?

- Methodological Answer :

- HPLC-MS : Detect impurities at <0.1% using a C18 column and gradient elution.

- Thresholds : Follow USP/ICH guidelines for genotoxic impurities (e.g., ≤1.5 μg/day).

- Validate methods per ICH Q2(R1) for specificity, accuracy, and precision .

Key Considerations for Experimental Design

- Deuterium Isotope Effects : May alter metabolic pathways; validate via comparative studies with non-deuterated analogs .

- Regulatory Compliance : Ensure batch documentation aligns with REACH/CLP regulations for hazardous substances (e.g., HCl handling) .

Note : Avoid unreliable sources (e.g., benchchem.com ); prioritize peer-reviewed journals, PubChem, and pharmacopeial standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.